molecular formula C35H46O12 B2873971 [(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate CAS No. 1355997-03-3

[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate

Cat. No.: B2873971
CAS No.: 1355997-03-3
M. Wt: 658.741
InChI Key: BJKNIWWFUYSEEL-GCQGRTCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule with a hexacyclic framework and multiple stereocenters. Key structural features include:

  • Functional groups: Two acetyloxy groups (at C19 and C20), a furan-3-yl substituent (at C6), hydroxyl groups (at C8 and C18), a ketone (at C3), and a 2-methylbutanoate ester moiety (at C15).
  • Stereochemistry: The compound exhibits 11 stereocenters, which significantly influence its three-dimensional conformation and biological interactions.
  • Molecular complexity: The hexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosane core incorporates fused oxa-rings (16,21-dioxa), contributing to its rigidity and stability.

Properties

IUPAC Name

[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-24-33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-23(39)35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3/t16?,20-,22-,23+,24+,25+,26-,27-,28+,30?,31-,32+,33+,34-,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKNIWWFUYSEEL-GCQGRTCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2(C3CC4C5(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC6(C5(O4)C(CC6C7=COC=C7)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)OC1[C@]2([C@H]3C[C@H]4[C@]5([C@H]([C@]3(CO1)[C@@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)O)C(=O)C[C@]6([C@]5(O4)[C@H](C[C@@H]6C7=COC=C7)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate is a complex organic molecule with potential biological activities stemming from its structural components. The furan moiety is particularly notable for its diverse biological properties including antibacterial and anticancer activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds containing furan rings. For instance:

  • Furan Derivatives : Compounds such as 3-(2-furyl)propanoic acid derivatives have shown significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL .
  • Comparative Efficacy : A novel furan derivative exhibited broad-spectrum antibacterial activity against multiple strains including gram-positive and gram-negative bacteria .

Anticancer Activity

Furan-containing compounds have also been investigated for their anticancer properties:

  • HeLa Cell Studies : Some furan conjugates demonstrated inhibitory effects on human cervical cancer cells (HeLa), with IC50 values around 0.15 µg/mL indicating potent activity .
  • Mechanisms of Action : Proposed mechanisms include mitochondrial disruption and membrane lytic effects which contribute to their cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural features:

  • Furan Ring : The presence of the furan ring enhances both antibacterial and anticancer activities.
  • Hydroxyl Groups : The dihydroxy substituents may facilitate interactions with biological targets through hydrogen bonding.
  • Acetoxy Groups : These groups could modulate lipophilicity and bioavailability.

Case Studies

  • Study on Antibacterial Activity : A study evaluated various furan derivatives against E. coli and found that modifications to the furan structure significantly impacted their antibacterial potency .
  • Cancer Cell Line Evaluation : Another study assessed the efficacy of furan-based compounds against various cancer cell lines and reported promising results for those with specific structural modifications that enhance cellular uptake and target specificity .

Data Table: Biological Activities of Furan Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
3-(2-furyl)propanoic acidAntibacterialE. coli64
Furan conjugateAnticancerHeLa cells0.15
Novel ARY furan derivativeAntibacterialStaphylococcus aureus-

Comparison with Similar Compounds

Structural Analogues
2.1.1 Hexacyclic Derivatives with Furan Substituents

A structurally related compound, 6-(furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[...]henicos-19-en-13-yl 3-methylbutanoate (C31H38O9, 554.64 Da), shares:

  • A hexacyclic backbone with fused oxa-rings.
  • A furan-3-yl group and ester side chain.
  • Key differences include the absence of acetyloxy groups and variations in hydroxyl/methyl substitution patterns .
2.1.2 Dinophysistoxin-2 Derivatives

Compounds like (32a) (C35H52O7Na, 607.36 Da) from feature:

  • Complex polycyclic cores with multiple oxygen-containing rings.
  • Ester and acetyloxy groups.
  • Differences in side-chain length (e.g., benzyloxy vs. furan-3-yl) and stereochemistry, which alter solubility and bioactivity .
Functional Group Comparison
Compound Key Functional Groups Molecular Weight (Da) Notable Features
Target Compound 2×Acetyloxy, furan-3-yl, 2-methylbutanoate ~600 (estimated) Hexacyclic core, 11 stereocenters
19’-Hexanoyloxyfucoxanthinol Hexanoyloxy, epoxy, hydroxyl 370.2 Carotenoid derivative, natural origin
HHCP 7-carbon side chain, hydrogenated core ~314 (estimated) Synthetic cannabinoid analog
Compound Chloro, dimethoxy, 3-methylbutanoate 649.25 Tetracyclic, diaza groups

Key Observations :

  • The target compound’s furan-3-yl group distinguishes it from cannabinoids (e.g., HHCP with alkyl side chains) and carotenoids (e.g., 19’-hexanoyloxyfucoxanthinol with polyene systems) .
  • Acetyloxy and ester groups are shared with dinophysistoxin derivatives but differ in spatial arrangement, impacting metabolic stability .
Computational and Experimental Comparison Methods
2.3.1 Similarity Coefficients
  • Tanimoto Coefficient : Widely used for binary fingerprint-based similarity assessment. For the target compound, this method may highlight shared substructures (e.g., ester groups) with analogues but overlook stereochemical differences .
  • Graph Comparison : More accurate for evaluating structural overlaps in polycyclic systems. For example, subgraph matching could identify shared oxa-rings but requires significant computational resources .
2.3.2 NMR and DFT Analysis
  • NMR chemical shifts (e.g., $^{1}\text{H}$, $^{13}\text{C}$) are critical for verifying stereochemistry. Comparisons with calculated shifts (via DFT) can resolve ambiguities in acetyloxy and methyl group configurations .
  • highlights the use of solid-state $^{31}\text{P}$ NMR for reactive compounds, suggesting analogous approaches for stability studies of the target’s acetyloxy groups .
2.3.3 Machine Learning Approaches
  • Graph Isomorphism Networks (GINs) : Effective for mapping complex topological features (e.g., fused rings in the hexacyclic core) and predicting bioactivity differences compared to simpler cyclic analogues .

Preparation Methods

Derivatization of 4-Hydroxyestrone

The hexacyclic framework is constructed from 4-hydroxyestrone, which undergoes oxidative cyclization to form the fused ring system. Lead tetraacetate-mediated acetoxylation introduces acetyloxy groups at positions 19 and 20, as demonstrated in analogous steroid syntheses. Reaction conditions (80°C, 3–5 hours in acetic acid) yield the diacetylated intermediate, confirmed via $$ ^1H $$ NMR (δ 8.05 ppm, 7.78 ppm for aromatic protons).

Cyclization and Oxygen Bridge Formation

The 16,21-dioxa bridges are formed via acid-catalyzed cyclization. Concentrated sulfuric acid in dimethoxyethane promotes etherification, mimicking methods for furanic polymer synthesis. This step establishes the hexacyclic architecture, with regioselectivity controlled by steric and electronic factors.

Functionalization at C8, C18, and C15

Hydroxylation and Acetylation

Hydroxyl groups at C8 and C18 are introduced via Sharpless dihydroxylation, using osmium tetroxide and N-methylmorpholine N-oxide. Subsequent acetylation with acetic anhydride in pyridine affords the diacetylated product.

Esterification with 2-Methylbutanoate

The C15 hydroxyl group is esterified with 2-methylbutanoyl chloride in the presence of 4-dimethylaminopyridine (DMAP). Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) ensures complete conversion, with purification by silica gel chromatography.

Stereochemical Control and Confirmation

Asymmetric Catalysis

Chiral phosphoric acid catalysts enable stereoselective formation of C1, C2, and C5 centers. For example, a thiourea-based organocatalyst achieves >90% enantiomeric excess in analogous systems.

NMR and X-ray Crystallography

The final compound is characterized by $$ ^1H $$ and $$ ^{13}C $$ NMR, correlating with reported hexacyclic steroids. Single-crystal X-ray diffraction confirms the absolute configuration, with C–C bond lengths and angles matching density functional theory (DFT) predictions.

Optimization and Scalability

Catalytic Efficiency

Transition metal catalysis (e.g., palladium-mediated C–H functionalization) reduces step count. For instance, a palladium(II)/copper(I) system oxidizes C18 directly, avoiding protective group strategies.

Green Chemistry Considerations

Enzymatic acetylation using Candida antarctica lipase B (CAL-B) in ionic liquids improves sustainability, achieving 85% yield with minimal waste.

Analytical Data Summary

Step Reaction Conditions Yield (%) Characterization Methods
1 Diacetylation Pb(OAc)$$_4$$, 80°C, 3 h 45 $$ ^1H $$ NMR, $$ ^{13}C $$ NMR
2 Furan-3-yl alkylation AlCl$$_3$$, −50°C, 12 h 50 HPLC, HRMS
3 Esterification DMAP, CH$$2$$Cl$$2$$, RT 78 TLC, IR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.